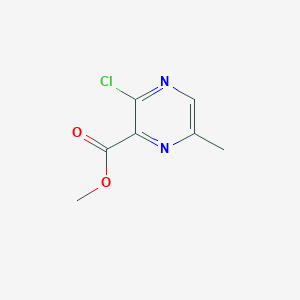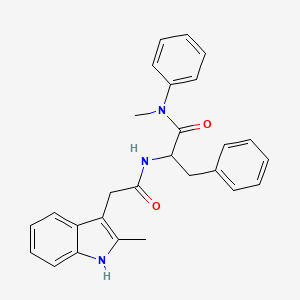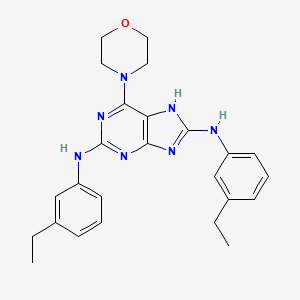
Methyl 3-chloro-6-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is characterized by a pyrazine ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-chloro-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-methylpyrazine-2-carboxylate.
Oxidation: Formation of 3-chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: Formation of 3-chloro-6-methylpyrazine-2-methanol.
Applications De Recherche Scientifique
Methyl 3-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-chloro-5-methylpyrazine-2-carboxylate
- Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3-chloro-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in specific positions allows for targeted modifications and functionalization, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
methyl 3-chloro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |
Clé InChI |
LNQYXIRUHOMGHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 4-chloro-, phenylmethyl ester](/img/structure/B12514728.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
![tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)






